3-Methylpentanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

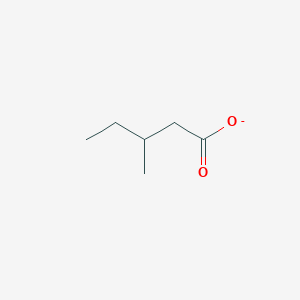

3-methylvalerate is a monocarboxylic acid anion that is the conjugate base of 3-methylvaleric acid, resulting from the deprotonation of the carboxy group. Major species at pH 7.3. It is a branched-chain saturated fatty acid anion, a monocarboxylic acid anion, a short-chain fatty acid anion and a methyl-branched fatty acid anion. It is a conjugate base of a 3-methylvaleric acid.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

3-Methylpentanoate has been investigated for its role in the synthesis of active pharmaceutical ingredients. A notable study explored its reaction with Meldrum's acid using online NMR spectroscopy. This research identified the formation of 3-methylpentanoic anhydride as a significant intermediate in the synthesis process, which can be crucial for developing pharmaceuticals like imagabalin .

Case Study: Synthesis Mechanism

- Objective : Investigate the reaction mechanism of 3-methylpentanoic acid.

- Methodology : Online NMR spectroscopy was employed to monitor the reaction.

- Findings : The study revealed the presence of acyl chloride intermediate species, enhancing understanding of the synthesis pathways for pharmaceutical compounds .

Perfumery Applications

This compound derivatives are used extensively in perfumery due to their unique scent profiles. Ethyl 3-methyl-2-oxopentanoate, for example, imparts a fresh, fruity fragrance reminiscent of nuts and rum. This compound is particularly valuable in fine perfumery and cosmetic products .

Application Areas in Perfumery

- Fine Perfumes : Used in creating complex fragrances.

- Cosmetic Products : Incorporated into lotions and shampoos.

- Household Products : Added to detergents and deodorants for scent enhancement.

Food Science Applications

In food science, this compound is studied for its behavior in fatty food simulants. Research has shown that it can influence lipid profiles when combined with other fatty acids. Understanding these interactions is essential for developing food contact materials that maintain food safety and quality .

Research Insights

- Study Focus : Interaction of amines with fatty acids in food matrices.

- Findings : The reactions led to novel fatty acid amides that could impact food safety assessments .

Material Science Applications

This compound serves as a plasticizer in the production of various materials. Its hydrophobic nature makes it suitable for enhancing the flexibility and durability of plastics used in consumer goods.

Application Areas in Material Science

- Plastic Production : Enhances flexibility and durability.

- Biodiesel Production : As a component derived from transesterification processes involving vegetable oils .

Comparative Data Table

Eigenschaften

Molekularformel |

C6H11O2- |

|---|---|

Molekulargewicht |

115.15 g/mol |

IUPAC-Name |

3-methylpentanoate |

InChI |

InChI=1S/C6H12O2/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/p-1 |

InChI-Schlüssel |

IGIDLTISMCAULB-UHFFFAOYSA-M |

SMILES |

CCC(C)CC(=O)[O-] |

Kanonische SMILES |

CCC(C)CC(=O)[O-] |

Synonyme |

3-methylvalerate 3-methylvaleric acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.